1,3,5-Trihexylbenzene
Description
N,N',N''-Trihexylbenzene-1,3,5-tricarboxamide (BTA) is a supramolecular building block characterized by a benzene core functionalized with three hexylcarboxamide groups. This compound exhibits columnar self-assembly in both solution and solid states, driven by intermolecular hydrogen bonding and π-π stacking interactions . The hexyl chains enhance solubility while maintaining structural rigidity, enabling applications in nanotechnology and materials science. Studies combining NMR spectroscopy and density functional theory (DFT) calculations have elucidated its self-assembly mechanisms, emphasizing the role of dispersion forces and anisotropic interactions in stabilizing columnar aggregates .
Properties
Molecular Formula |
C24H42 |
|---|---|
Molecular Weight |
330.6 g/mol |
IUPAC Name |
1,3,5-trihexylbenzene |
InChI |
InChI=1S/C24H42/c1-4-7-10-13-16-22-19-23(17-14-11-8-5-2)21-24(20-22)18-15-12-9-6-3/h19-21H,4-18H2,1-3H3 |
InChI Key |
CRWVKALWUJVONG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC(=CC(=C1)CCCCCC)CCCCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
a. Alkyl Chain Length Variations
BTA derivatives with shorter alkyl chains (e.g., propyl or butyl) exhibit reduced solubility and altered self-assembly dynamics. Computational studies show that truncating hexyl chains to propyls minimally affects the aromatic core’s NMR parameters (e.g., isotropic chemical shifts), suggesting that chain length beyond three carbons has negligible impact on core electronic environments . However, longer chains (hexyl vs. propyl) improve thermodynamic stability in solution by enhancing van der Waals interactions .
b. Functional Group Modifications
Replacing carboxamide groups with esters or ethers disrupts hydrogen-bonding networks, critical for columnar stacking. For example, 1,3,5-trihexylbenzene (lacking carboxamide groups) fails to form ordered assemblies due to the absence of directional intermolecular forces . This contrasts starkly with BTA, where amide groups enable cooperative H-bonding and π-stacking, as evidenced by ROE (Rotating-Frame Overhauser Effect) NMR data and DFT-optimized geometries .
Computational Methodology Comparisons
BTA’s self-assembly has been modeled using hybrid DFT functionals (e.g., B3LYP-D, B97D) that account for dispersion interactions, which are neglected in standard B3LYP . Comparative studies show that B97D more accurately predicts intermolecular distances (e.g., 3.8–4.2 Å for π-stacked cores) matching experimental ROE data . In contrast, non-dispersion-corrected methods underestimate stacking stability, highlighting the necessity of advanced functionals for similar compounds .
Comparison with Trimethylbenzenes (TMBs)
While structurally distinct, trimethylbenzenes (1,3,5-TMB) share a trisubstituted benzene motif. Unlike BTA, TMBs lack functional groups for directional assembly and exhibit volatile, non-polar behavior. Environmental studies note 1,3,5-TMB’s higher vapor pressure (0.7 mmHg at 25°C) compared to BTA’s negligible volatility, reflecting differences in intermolecular forces .
Key Research Findings and Data Tables
Table 1: Comparative Properties of BTA and Analogues
Table 2: Computational Method Efficacy for BTA-like Compounds
| Functional | Dispersion Correction | RMSD vs. ROE Data (Å) |
|---|---|---|
| B3LYP | No | 0.8 |
| B3LYP-D | Yes | 0.2 |
| B97D | Yes | 0.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
